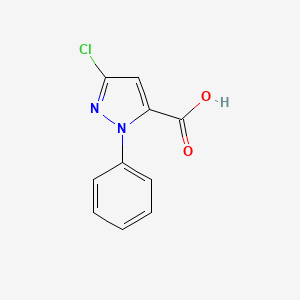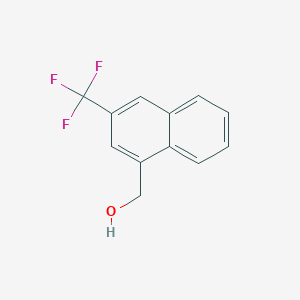![molecular formula C11H14N2OS B11881956 6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)
6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4(3H)-oxo-6-etil-3-propiltieno[2,3-d]pirimidina es un compuesto heterocíclico que pertenece a la clase de las tienopirimidinonas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura única de la 4(3H)-oxo-6-etil-3-propiltieno[2,3-d]pirimidina la convierte en un tema de interés para los investigadores que buscan desarrollar nuevos agentes terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 4(3H)-oxo-6-etil-3-propiltieno[2,3-d]pirimidina generalmente involucra la construcción del núcleo tienopirimidinona seguido de la introducción de grupos etil y propil. Un método común implica la ciclización de precursores de tiofeno y pirimidina apropiados en condiciones ácidas o básicas. Por ejemplo, la reacción de 2-aminotiofeno con acetoacetato de etilo en presencia de una base puede producir la estructura de tienopirimidinona deseada .
Métodos de producción industrial
La producción industrial de 4(3H)-oxo-6-etil-3-propiltieno[2,3-d]pirimidina puede implicar rutas sintéticas optimizadas que garanticen un alto rendimiento y pureza. Estos métodos a menudo utilizan reactores de flujo continuo y técnicas avanzadas de purificación para escalar la producción de manera eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
La 4(3H)-oxo-6-etil-3-propiltieno[2,3-d]pirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio para introducir grupos funcionales que contienen oxígeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio para reducir grupos funcionales específicos dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Nucleófilos: Halógenos, aminas y tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución nucleofílica puede introducir varios grupos funcionales en posiciones específicas del anillo de pirimidina .
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y antituberculoso.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 4(3H)-oxo-6-etil-3-propiltieno[2,3-d]pirimidina involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y vías exactos pueden variar dependiendo de la aplicación y contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tienopirimidin-4(3H)-ona: Estos compuestos comparten una estructura central similar pero difieren en sus sustituyentes, lo que lleva a variaciones en sus actividades biológicas.
Tieno[3,2-d]pirimidin-4-anilinas: Estos compuestos tienen una disposición diferente de los anillos de tiofeno y pirimidina, pero exhiben propiedades biológicas similares.
Unicidad
La presencia de grupos etil y propil puede mejorar su interacción con ciertos objetivos moleculares, convirtiéndola en un compuesto valioso para futuras investigaciones y desarrollo .
Propiedades
Fórmula molecular |
C11H14N2OS |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
6-ethyl-3-propylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N2OS/c1-3-5-13-7-12-10-9(11(13)14)6-8(4-2)15-10/h6-7H,3-5H2,1-2H3 |
Clave InChI |
BHUSXYKIYMTFCT-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=C(C1=O)C=C(S2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)

![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)





![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)


